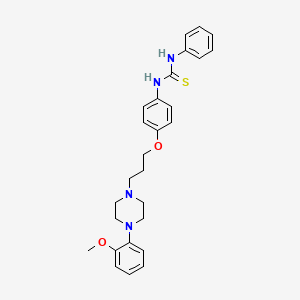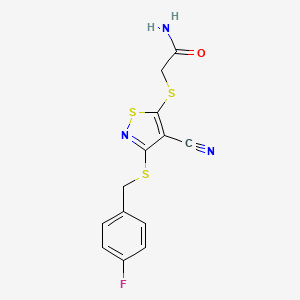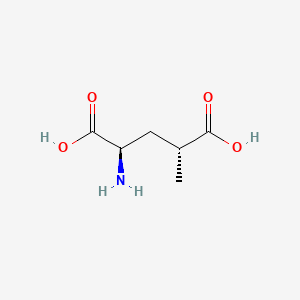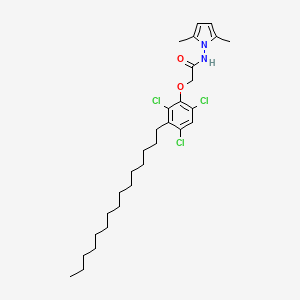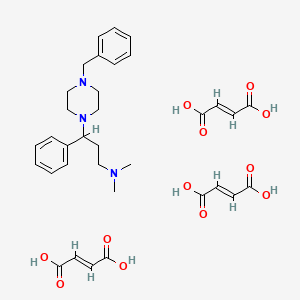
3-(4-benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine;(E)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine;(E)-but-2-enedioic acid is a complex organic compound that features a piperazine ring, a benzyl group, and a phenylpropanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine typically involves the reductive amination of a precursor compound. For instance, one method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often include refluxing the mixture in ethanol in the presence of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
3-(4-Benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the compound’s intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Benzylpiperazin-1-yl)-4-methylcinnoline: This compound has a similar piperazine and benzyl structure but differs in its cinnoline ring.
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: This compound has a similar piperazine and benzyl structure but includes an ethoxyphenyl group.
Uniqueness
3-(4-Benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81402-42-8 |
|---|---|
Formule moléculaire |
C34H43N3O12 |
Poids moléculaire |
685.7 g/mol |
Nom IUPAC |
3-(4-benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C22H31N3.3C4H4O4/c1-23(2)14-13-22(21-11-7-4-8-12-21)25-17-15-24(16-18-25)19-20-9-5-3-6-10-20;3*5-3(6)1-2-4(7)8/h3-12,22H,13-19H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
Clé InChI |
UYSPKBXYONEUJH-LDFLFNBESA-N |
SMILES isomérique |
CN(CCC(N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


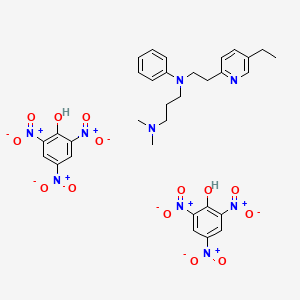
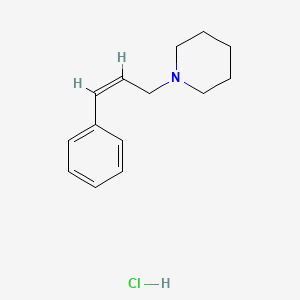
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
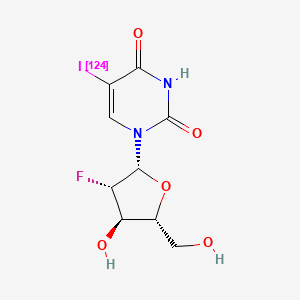
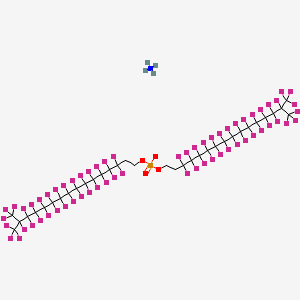
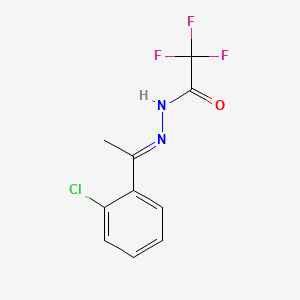
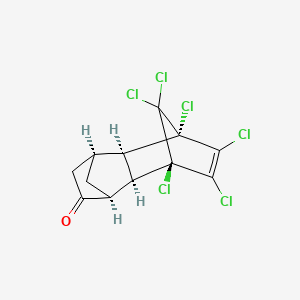
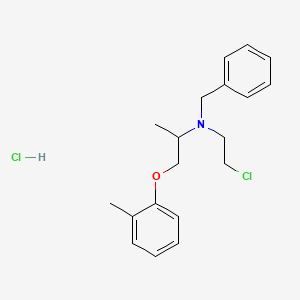
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)

